Home > Products > Screening Compounds P145101 > (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione - 558444-72-7

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione

Catalog Number: EVT-1793793
CAS Number: 558444-72-7
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is a complex organic compound recognized for its potential as a pharmaceutical agent, particularly as an antagonist of the CXCR4 chemokine receptor. This receptor plays a critical role in various physiological processes and is implicated in several diseases, including cancer and HIV infection. The compound's structure incorporates a tetrahydroquinoline moiety and an isoindoline-1,3-dione framework, which contribute to its biological activity.

Source

The synthesis and properties of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione have been detailed in various patents and scientific publications. Notably, patents EP1730113B1 and WO2005090308A1 describe methods for synthesizing this compound and its analogs. Other research articles have explored its biological activity and potential applications in drug development .

Classification

This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is classified as an isoindoline derivative and a tetrahydroquinoline-based compound, both of which are significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione typically involves several key steps:

  1. Imine Formation: An unsubstituted 5,6,7,8-tetrahydroquinolinylamine reacts with an alkyl aldehyde bearing a protecting group (phthalimide or di-tert-butoxycarbonyl) in an organic solvent to form an imine .
  2. Reduction: The imine is then reduced using a metal hydride reducing agent to yield a secondary amine .
  3. Final Reaction: The secondary amine is reacted with a haloalkyl substituted heterocyclic compound under basic conditions to produce the desired isoindoline derivative .

Technical Details

The synthesis can be performed in various organic solvents and may require the use of metal carbonate salts as catalysts. The reaction conditions are optimized for yield and purity of the final product. Purification steps often include recrystallization or chromatography to isolate the target compound from by-products.

Molecular Structure Analysis

Structure

The molecular structure of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione features:

  • A tetrahydroquinoline ring that contributes to its pharmacological properties.
  • An isoindoline-1,3-dione core that enhances stability and reactivity.

Data

The compound has a molecular formula of C19_{19}H24_{24}N2_{2}O2_{2} and a molecular weight of approximately 320.41 g/mol. Its structural complexity allows it to engage in specific interactions with biological targets.

Chemical Reactions Analysis

Reactions

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione can participate in various chemical reactions:

  • Nucleophilic Substitution: The amino groups present can undergo nucleophilic substitution reactions.
  • Condensation Reactions: The compound can participate in further condensation reactions to form more complex structures.

Technical Details

The reactivity profile is influenced by the functional groups attached to the core structure. The presence of nitrogen atoms allows for protonation and coordination with metal ions, which can be exploited in further synthetic applications.

Mechanism of Action

Process

The mechanism by which (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione exerts its pharmacological effects primarily involves binding to the CXCR4 chemokine receptor:

  1. Receptor Binding: The compound binds selectively to the CXCR4 receptor.
  2. Signal Transduction Inhibition: By inhibiting receptor activation, it disrupts downstream signaling pathways associated with cell migration and proliferation.

Data

Studies have shown that this compound exhibits significant affinity for the CXCR4 receptor compared to other compounds in its class . This specificity is crucial for its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione typically appears as a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is largely dictated by the functional groups present within its structure.

Applications

Scientific Uses

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione has several potential applications:

  • Pharmaceutical Development: As a CXCR4 antagonist, it may be developed into treatments for conditions like cancer metastasis and HIV infection.
  • Research Tool: Its ability to modulate chemokine signaling makes it valuable for research into immune responses and cell migration mechanisms.
Synthetic Methodologies and Optimization

Enantioselective Synthesis Strategies

Stereochemical Control in Tetrahydroquinoline-Aminoalkyl Linker Formation

The construction of the chiral 8-aminotetrahydroquinoline moiety represents a critical stereochemical challenge in synthesizing this target compound. Research indicates that the (S)-configuration at the tetrahydroquinoline C8 position significantly influences biological interactions with target proteins, necessitating precise stereocontrol [3]. A documented approach utilizes chiral pool starting materials with pre-established stereocenters, though this method faces limitations in scaffold flexibility. Alternatively, diastereoselective reductive amination between racemic tetrahydroquinolin-8-one and enantiomerically pure phthalimide-protected aminobutyl precursors has demonstrated moderate stereoselectivity. Resolution techniques via diastereomeric salt formation using L-tartaric acid have successfully achieved enantiomeric excess (ee) values exceeding 98% for key intermediates, as confirmed by chiral HPLC analysis [2] [3]. The steric constraints imposed by the isoindoline-1,3-dione group during the nucleophilic addition to the imine intermediate in alternative routes (discussed below) further contribute to stereochemical outcomes [2].

Table 1: Stereochemical Outcomes in Key Bond Formation Strategies

Bond Formation MethodChiral Control ApproachReported ee (%)Yield (%)
Reductive AminationChiral Resolution (L-tartrate)>9865
Iminium Ion AdditionSubstrate-Directed Diastereoselection75–8270
Catalytic Asymmetric HydrogenationChiral Rh-Complex90–9585

Catalytic Asymmetric Amination for Chiral Center Induction

Transition metal-catalyzed asymmetric amination provides a more atom-economical route to the critical C-N bond. Palladium complexes with chiral BINAP ligands catalyze the amination between 8-bromo-5,6,7,8-tetrahydroquinoline and N-(4-aminobutyl)phthalimide, achieving ee values of 90–95% under optimized conditions [6]. This methodology significantly reduces step counts compared to resolution approaches. Copper-catalyzed asymmetric coupling represents another emerging strategy, leveraging chiral oxazoline ligands to induce stereochemistry during the nucleophilic addition step. Kinetic studies reveal this reaction follows second-order kinetics, with the rate-limiting step being the oxidative addition of the aryl halide to the copper(I) complex. Microwave irradiation has been successfully employed to accelerate these couplings, reducing reaction times from 48 hours to 6 hours while maintaining stereoselectivity [2] [6].

Solid-Phase and Solution-Phase Comparative Approaches

Efficiency Metrics in Stepwise vs. Convergent Synthetic Routes

The synthesis of this complex bifunctional molecule employs two primary strategies: a linear approach constructing the tetrahydroquinoline and phthalimide moieties sequentially on the butyl linker, and a convergent approach joining pre-formed chiral tetrahydroquinoline and N-substituted phthalimide fragments.

The convergent route demonstrates superior overall efficiency:

Convergent Route Efficiency:1. Chiral Tetrahydroquinoline Fragment Synthesis (3 steps, 42% yield)2. 4-Phthalimidobutyl Fragment Preparation (2 steps, 88% yield)3. Final Coupling via Reductive Amination (74% yield)→ Overall Yield: 0.42 × 0.88 × 0.74 = 27.3%

In contrast, the linear route suffers from cumulative yield losses across 6 steps (average 85% per step), resulting in a significantly lower overall yield of approximately 22% [3]. The convergent approach also facilitates intermediate purification and characterization, reducing the formation of stereochemical impurities in the final product. Solid-phase synthesis using Wang resin-linked phthalimide intermediates has been explored but shows limited applicability due to harsh cleavage conditions (95% TFA) causing partial decomposition of the tetrahydroquinoline moiety, reducing isolated yields to <50% [5].

Solvent Systems and Reaction Kinetic Profiling

Solvent polarity dramatically influences both reaction rates and stereoselectivity in the critical amination step. Protic solvents like methanol accelerate reactions but promote racemization, while aprotic solvents like THF preserve chirality at the expense of reaction speed [5]. Detailed kinetic profiling reveals the amination follows pseudo-first-order kinetics in tetrahydrofuran, with an activation energy (Ea) of 85.2 kJ/mol determined via Arrhenius plot analysis (25–60°C).

Table 2: Solvent Effects on Key Coupling Reaction Parameters

Solvent SystemReaction Rate Constant (k, s⁻¹×10⁴)Final ee (%)Byproduct Formation (%)
Tetrahydrofuran (THF)1.78 ± 0.1298<2
Dichloromethane (DCM)2.15 ± 0.09955
Dimethylformamide (DMF)3.02 ± 0.158812
Methanol4.11 ± 0.217518
Toluene0.93 ± 0.0799<1

Mixed solvent systems offer optimized performance – toluene/THF (4:1) maintains high ee (97%) while improving solubility of ionic intermediates, reducing reaction time by 30% compared to pure toluene [5]. Temperature profiling indicates that maintaining reactions below 40°C is crucial for preserving stereochemical integrity, with a 5°C increase leading to a measurable 2% decrease in enantiomeric excess. Microwave-assisted synthesis in DMF at controlled temperatures (70°C) reduces reaction times to 2 hours without racemization when carefully monitored [5].

Properties

CAS Number

558444-72-7

Product Name

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione

IUPAC Name

2-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]isoindole-1,3-dione

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C21H23N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,13,18,22H,3-5,7,11-12,14H2/t18-/m0/s1

InChI Key

RGWFFWNIIJWXKT-SFHVURJKSA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.